1-(2-Bromo-4-methylthiazol-5-YL)ethanone
Overview
Description
1-(2-Bromo-4-methylthiazol-5-yl)ethanone is a chemical compound with the molecular formula C6H6BrNOS. It is a brominated thiazole derivative, characterized by a bromine atom at the 2-position and a methyl group at the 4-position of the thiazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1-(2-Bromo-4-methylthiazol-5-yl)ethanone has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biological studies to investigate the effects of brominated thiazoles on biological systems.
Industry: The compound is used in the chemical industry for the synthesis of various chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methylthiazol-5-yl)ethanone can be synthesized through several synthetic routes. The reaction conditions typically include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methylthiazol-5-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Mechanism of Action
1-(2-Bromo-4-methylthiazol-5-yl)ethanone can be compared with other similar compounds, such as 2-bromo-4-methylthiazole and 2-bromo-4-methylthiazol-5-ylmethanol. These compounds share structural similarities but differ in their functional groups and properties
Comparison with Similar Compounds
2-Bromo-4-methylthiazole
2-Bromo-4-methylthiazol-5-ylmethanol
1-(2-Bromo-4-methylthiazol-5-yl)ethanol
This comprehensive overview provides a detailed understanding of 1-(2-Bromo-4-methylthiazol-5-yl)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEIEXBCYWPGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735502 | |
Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093106-54-7 | |
Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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